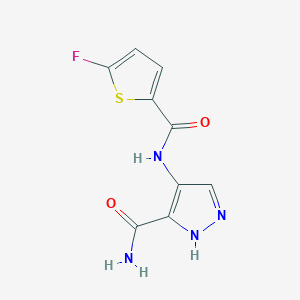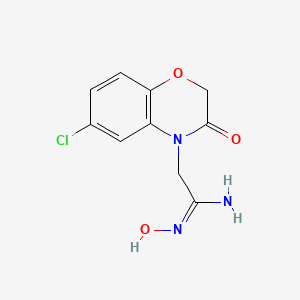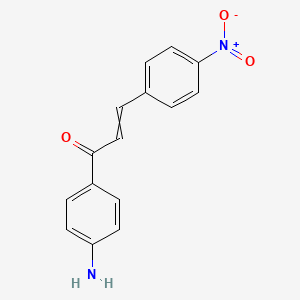![molecular formula C16H23NO3 B11727188 (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a dimethylamino group and a methoxyphenyl group, suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione typically involves multiple steps, including the formation of the hexane backbone, introduction of the dimethylamino group, and attachment of the methoxyphenyl group. Common reagents and conditions might include:
Starting materials: Appropriate hexane derivatives, dimethylamine, and methoxyphenyl precursors.
Reaction conditions: Catalysts, solvents, and temperature control to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For efficient and scalable reactions.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hexane derivatives with dimethylamino and methoxyphenyl groups. Examples could be:
- (2R)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)hexane-1,5-dione
- (2R)-2-[(dimethylamino)methyl]-1-(3-ethoxyphenyl)hexane-1,5-dione
Uniqueness
The uniqueness of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione could lie in its specific arrangement of functional groups, which might confer distinct chemical reactivity or biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione |
InChI |
InChI=1S/C16H23NO3/c1-12(18)8-9-14(11-17(2)3)16(19)13-6-5-7-15(10-13)20-4/h5-7,10,14H,8-9,11H2,1-4H3/t14-/m1/s1 |
InChI Key |
AICGUCFTTXEHDQ-CQSZACIVSA-N |
Isomeric SMILES |
CC(=O)CC[C@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC |
Canonical SMILES |
CC(=O)CCC(CN(C)C)C(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
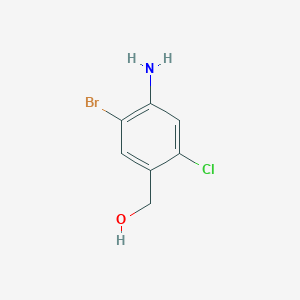
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
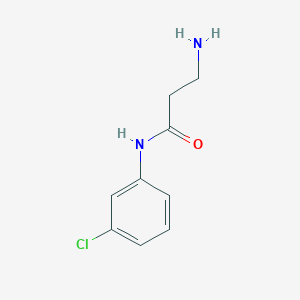
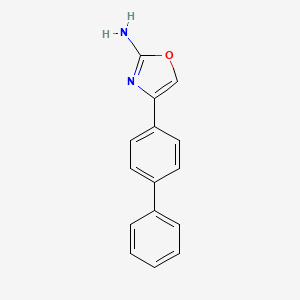

![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
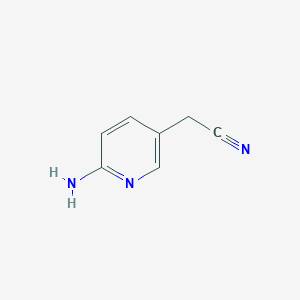
![3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727142.png)
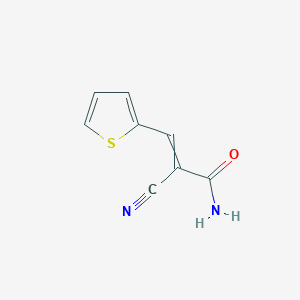
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
